2-Chloro-6-isopropylaniline
Description
2-Chloro-6-isopropylaniline is an aromatic amine derivative with the molecular formula C₉H₁₂ClN and an average molecular weight of 177.29 g/mol . It is characterized by a benzene ring substituted with a chlorine atom at the 2-position and an isopropyl group (-CH(CH₃)₂) at the 6-position, along with an amino (-NH₂) functional group. The compound has a CAS registry number of 112121-86-5 and is typically available in purities of ≥97% in quantities ranging from 100 mg to 1 g for research applications . Its structural features make it a valuable intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, where halogenated anilines are often used to modulate reactivity and bioavailability.
Properties
CAS No. |
112121-86-5 |
|---|---|
Molecular Formula |
C9H12ClN |
Molecular Weight |
169.65 g/mol |
IUPAC Name |
2-chloro-6-propan-2-ylaniline |
InChI |
InChI=1S/C9H12ClN/c1-6(2)7-4-3-5-8(10)9(7)11/h3-6H,11H2,1-2H3 |
InChI Key |
CWTJQUNXOVZQJF-UHFFFAOYSA-N |
SMILES |
CC(C)C1=C(C(=CC=C1)Cl)N |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)Cl)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Molecular Weight: The presence of a chlorine atom (atomic weight ~35.45 g/mol) in this compound increases its molecular weight compared to non-halogenated analogs like 2-Methyl-6-isopropylaniline (149.23 g/mol) . Bulky substituents (e.g., isopropyl vs. methyl) significantly influence steric hindrance. For example, 2-Isopropyl-6-propylaniline shares the same molecular weight as this compound (177.29 g/mol) but lacks halogen-mediated electronic effects .
Electronic and Steric Properties: The chlorine atom in this compound acts as an electron-withdrawing group, polarizing the aromatic ring and directing electrophilic substitution reactions to specific positions. This contrasts with 2-Methyl-6-isopropylaniline, where the methyl group is electron-donating, enhancing ring activation .
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